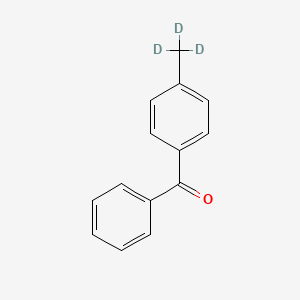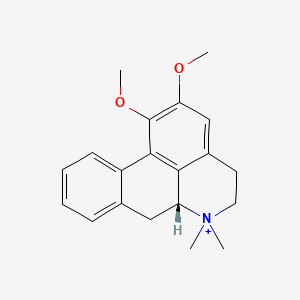
Ropinirole-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It is a dopamine agonist (D2) that has some of the same effects as a chemical called dopamine, which occurs naturally in your body. Low levels of dopamine in the brain are associated with Parkinson’s disease .
Synthesis Analysis
A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative. The new route has half the step-count and twice the overall yield of the current manufacturing process .
Molecular Structure Analysis
Ropinirole-d4 Hydrochloride has the molecular formula C16H21D4ClN2O and a molecular weight of 300.86 . The structure of ropinirole and its impurities have been studied .
Chemical Reactions Analysis
Ropinirole is metabolized primarily by cytochrome P450 1A2 (CYP1A2), which is the major enzyme responsible for the metabolism of ropinirole .
Physical And Chemical Properties Analysis
Ropinirole-d4 Hydrochloride is a stable isotope labelled analytical standard . The DSC and XRD patterns showed that ropinirole hydrochloride was dispersed at the molecular level in the polymer matrix .
Scientific Research Applications
Neurology
Ropinirole-d4 Hydrochloride: is primarily used in neurology for its dopaminergic activity. It’s a potent dopamine receptor agonist with selectivity towards D2 and D3 receptors, making it an effective treatment for Parkinson’s disease and Restless Legs Syndrome (RLS) . It mimics dopamine, improving motor control and reducing tremors and stiffness associated with these neurological disorders.
Pharmacology
In pharmacology, Ropinirole-d4 Hydrochloride is studied for its pharmacokinetics and pharmacodynamics. It’s metabolized by CYP1A and has a half-life of 5-7 hours, with peak blood concentration reached within 2 hours of administration . Its ability to cross the blood-brain barrier makes it a subject of interest for developing therapeutic strategies for dopamine-related disorders.
Biochemistry
Biochemically, Ropinirole-d4 Hydrochloride is involved in studies related to its interaction with various receptors and its metabolic pathway. Research has focused on its binding affinity and the resulting biochemical pathways that lead to therapeutic effects. It’s also used in studies to understand the mechanism of action of dopamine agonists .
Clinical Trials
Ropinirole-d4 Hydrochloride: has been the subject of various clinical trials. It has been evaluated for long-term efficacy and safety in patients with Parkinson’s disease, exploring dosing regimens and patient outcomes . Additionally, its potential for treating conditions like amyotrophic lateral sclerosis (ALS) and bipolar depression has been investigated, expanding its therapeutic applications .
Therapeutic Uses
Therapeutically, Ropinirole-d4 Hydrochloride is used to manage symptoms of Parkinson’s disease and RLS. It helps alleviate symptoms like stiffness, tremors, muscle spasms, and poor muscle control. Its immediate-release formulation is approved for both Parkinson’s and RLS, while the extended-release is specifically for Parkinson’s .
Experimental Applications
Experimentally, Ropinirole-d4 Hydrochloride is used in developing new pharmaceutical methodologies. For instance, it’s been used in the development of an improved ultra-high-performance liquid chromatographic method for determining process-related impurities . It’s also been part of research for developing self-nanoemulsifying drug delivery systems, highlighting its role in advanced drug formulation techniques .
Mechanism of Action
Target of Action
Ropinirole-d4 Hydrochloride is a non-ergoline dopamine agonist . It primarily targets D2, D3, and D4 dopamine receptors , with the highest affinity for D3 receptors . These receptors are mostly found in the limbic areas of the brain .
Mode of Action
Ropinirole-d4 Hydrochloride interacts with its targets by selectively stimulating the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
It is believed that the drug’s action is related to its ability to stimulate dopamine receptors in the striatum . This stimulation could potentially affect various dopamine-mediated pathways in the brain.
Pharmacokinetics
Ropinirole-d4 Hydrochloride is rapidly absorbed, with the blood concentration reaching its peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . The drug is mainly metabolized by CYP1A and is excreted through the kidneys . The systemic drug exposure increases with increasing ropinirole doses .
Result of Action
The molecular and cellular effects of Ropinirole-d4 Hydrochloride’s action include promoting cell viability, inhibiting cell apoptosis, and reducing the levels of pro-inflammatory factors such as IL-1β, IL-18, and TNF-α . Overexpression of NAT10, a protein involved in RNA acetylation, weakens the protective effects of Ropinirole-d4 Hydrochloride .
Safety and Hazards
Ropinirole should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d4 Hydrochloride involves the introduction of deuterium atoms into the Ropinirole Hydrochloride molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Ropinirole Hydrochloride", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Dissolve Ropinirole Hydrochloride in a deuterated solvent such as deuterated water or deuterated methanol.", "Step 2: Add a deuterated reducing agent such as sodium borodeuteride or lithium aluminum deuteride to the solution.", "Step 3: Allow the reaction to proceed for a specified period of time, typically several hours.", "Step 4: Quench the reaction by adding an acid to the solution.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
1330261-37-4 |
Product Name |
Ropinirole-d4 Hydrochloride |
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
300.863 |
IUPAC Name |
4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2; |
InChI Key |
XDXHAEQXIBQUEZ-PQDNHERISA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
synonyms |
4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride; 4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride; SKF-101468A-d4; Requip-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

buta-1,3-diene](/img/structure/B587655.png)


